molecular formula C8H6ClN3O2 B2855112 Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate CAS No. 2490420-71-6

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate

Cat. No.: B2855112
CAS No.: 2490420-71-6
M. Wt: 211.61
InChI Key: FXOJNAALALOHAO-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a methyl ester group at the 7-position and a chlorine atom at the 4-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out under elevated pressure and high temperature conditions. The process can be summarized as follows:

    Starting Material: 4-chloropyrazolo[1,5-a]pyrazine.

    Catalyst: Palladium complex, such as [Pd(dppf)Cl2]·CH2Cl2.

    Reaction Conditions: Elevated pressure (40 atm) and high temperature (120°C) for 12 hours.

    Product: This compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate can be compared with other similar compounds in the pyrazolopyrazine family, such as:

    Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate: Different ester group and substitution pattern.

    Imidazo[1,2-a]pyrazine-8-carboxylates: Different heterocyclic core but similar functional groups.

These compounds share some structural similarities but differ in their specific substitution patterns and functional groups, which can lead to differences in their chemical reactivity and biological activity.

Biological Activity

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of Pyrazolo[1,5-a]pyrazine Compounds

Pyrazolo[1,5-a]pyrazines are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of these compounds allow for interactions with various biological targets, making them valuable in drug discovery and development.

The specific mechanism of action for this compound remains largely unexplored. However, as a derivative of the pyrazolo[1,5-a]pyrazine system, it is anticipated to share biological activities characteristic of its class. Notably, derivatives have been identified as inhibitors of several kinases and receptors involved in critical cellular pathways.

Target Interactions

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrazines exhibit inhibitory effects on various kinases, which are crucial in regulating cell signaling pathways. This inhibition can lead to altered cell proliferation and survival.
  • Receptor Modulation : Compounds within this class have shown potential as agonists or antagonists for receptors such as dopamine and vasopressin receptors .

Pharmacokinetics

This compound has a molecular weight of 211.61 g/mol. While comprehensive pharmacokinetic data specific to this compound is limited, general insights can be drawn from related pyrazolo compounds regarding absorption, distribution, metabolism, and excretion (ADME) profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance:

  • Cell Proliferation Inhibition : Research indicates that certain derivatives significantly inhibit cell proliferation in various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
  • Case Study Example : A study demonstrated that pyrazolo derivatives exhibited cytotoxic effects on HeLa cells (cervical cancer) and A431 cells (vulvar carcinoma), with IC50 values indicating potent activity at low concentrations .

Enzymatic Inhibition

This compound may also act as an enzyme modulator:

  • Kinase Inhibitors : It has been suggested that compounds from this class can inhibit kinases like AAK1 and GAK, which are crucial in viral replication processes. This property positions them as potential antiviral agents against diseases such as dengue fever .

Research Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting specific diseases.
  • Chemical Biology : Utilized to probe biological pathways and understand molecular interactions within cells.
  • Industrial Applications : Acts as an intermediate in synthesizing more complex molecules for pharmaceutical use.

Summary Table of Biological Activities

Biological ActivityDescription
AnticancerInhibits proliferation in cancer cell lines (e.g., HeLa)
Enzyme InhibitionPotential inhibitors of key kinases (AAK1 and GAK)
Receptor ModulationAgonistic/antagonistic effects on dopamine and vasopressin receptors
Pharmacological ResearchScaffold for drug development and understanding biochemical pathways

Properties

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-10-7(9)5-2-3-11-12(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOJNAALALOHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=CC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490420-71-6
Record name methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
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